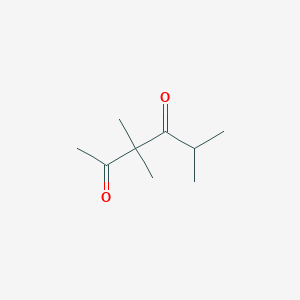
3,3,5-Trimethylhexane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,5-Trimethylhexane-2,4-dione is an organic compound with the molecular formula C9H16O2. It is a branched alkane with two ketone functional groups located at the second and fourth carbon atoms. This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylhexane-2,4-dione typically involves the alkylation of a suitable precursor, such as 2,4-pentanedione, with an appropriate alkylating agent. The reaction is usually carried out under basic conditions to facilitate the formation of the desired product. Common bases used include sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
3,3,5-Trimethylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3,5-Trimethylhexane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 3,3,5-Trimethylhexane-2,4-dione involves its interaction with various molecular targets. The ketone groups can act as electrophilic centers, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical reactions and biological processes. The compound can also form coordination complexes with metal ions, influencing its behavior in catalytic and enzymatic reactions.
類似化合物との比較
Similar Compounds
- 2,2,5-Trimethyl-3,4-hexanedione
- 3,3,4-Trimethylhexane-2,5-dione
- 2,3,5-Trimethylhexane-4,6-dione
Uniqueness
3,3,5-Trimethylhexane-2,4-dione is unique due to its specific branching and the position of the ketone groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill.
特性
CAS番号 |
42412-60-2 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
3,3,5-trimethylhexane-2,4-dione |
InChI |
InChI=1S/C9H16O2/c1-6(2)8(11)9(4,5)7(3)10/h6H,1-5H3 |
InChIキー |
UWBUMSCRQUIAHQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C(C)(C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


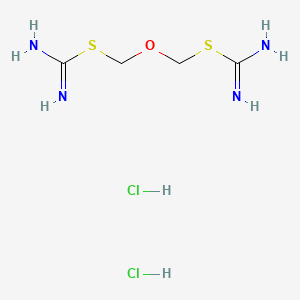
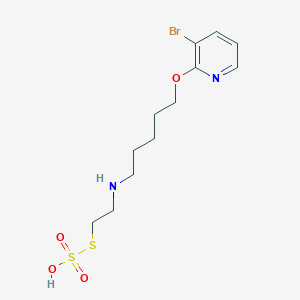
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
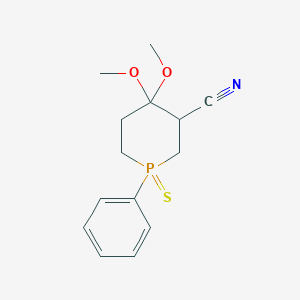



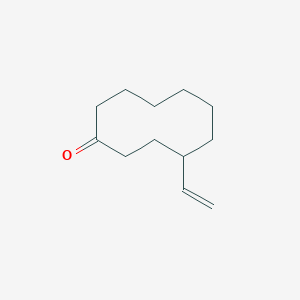
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)
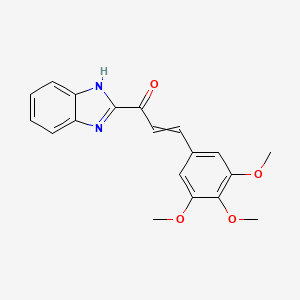
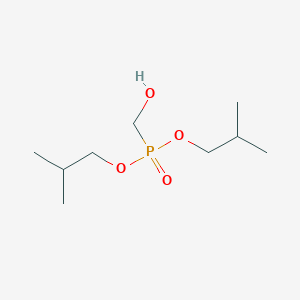

![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

